16-Iodohexadecanoic acid is a halogenated fatty acid notable for its applications in medical imaging and research. It is classified as an omega-substituted fatty acid, specifically an iodinated derivative of hexadecanoic acid. This compound is particularly valuable in the field of nuclear medicine, serving as a radiotracer in various imaging techniques.
16-Iodohexadecanoic acid falls under the category of halogenated fatty acids and is classified as a radiolabeled compound. Its systematic name is 16-iodohexadecanoic acid, with the molecular formula C₁₆H₃₁IO₂. This compound is recognized for its role in metabolic studies and as a tracer in cardiac imaging .
The synthesis of 16-iodohexadecanoic acid can be achieved through several methods:
The radioiodination process can be performed using various substrates and conditions, allowing for flexibility in the synthesis. The choice of isotope affects both the imaging technique used (e.g., single photon emission computed tomography or positron emission tomography) and the biological behavior of the compound .
16-Iodohexadecanoic acid has a linear chain structure typical of fatty acids, with a total of 16 carbon atoms. The presence of an iodine atom at the 16th carbon significantly alters its chemical properties and biological interactions.
The structural configuration allows for hydrophobic interactions typical of fatty acids, which are crucial for their function in biological systems .
16-Iodohexadecanoic acid participates in several chemical reactions:
The reactivity of 16-iodohexadecanoic acid is influenced by the presence of the iodine atom, which can participate in nucleophilic substitution reactions and affect metabolic pathways when used as a tracer.
In metabolic studies, 16-iodohexadecanoic acid acts as a substrate for enzymes involved in fatty acid metabolism. Its mechanism involves:
Studies have shown that 16-iodohexadecanoic acid can effectively trace fatty acid metabolism in cardiac tissues, providing insights into myocardial function and pathology .
Relevant analyses indicate that these properties make it suitable for both laboratory research and clinical applications .
16-Iodohexadecanoic acid has several important applications:
16-Iodohexadecanoic acid (IHDA), systematically named as 16-iodohexadecanoic acid (CAS RN: 2536-36-9), is a terminally iodinated long-chain fatty acid with the molecular formula C₁₆H₃₁IO₂ and a molecular weight of 382.32 g/mol [1]. Its structure features a 16-carbon saturated hydrocarbon chain with a carboxylic acid headgroup at C1 and an iodine atom at the terminal (ω) carbon (C16). This configuration is represented by the canonical SMILES notation O=C(O)CCCCCCCCCCCCCCCI [1]. The iodine atom introduces distinct physicochemical properties, including enhanced molecular polarity and susceptibility to metabolic deiodination. The compound crystallizes as a solid with a sharp melting point of 74–74.5°C, reflecting its high purity and crystalline stability [1].
Table 1: Key Identifiers of 16-Iodohexadecanoic Acid
Property | Value |
---|---|
CAS Registry Number | 2536-36-9 |
Molecular Formula | C₁₆H₃₁IO₂ |
Molecular Weight | 382.32 g/mol |
Melting Point | 74–74.5°C |
Other Names | ω-Iodohexadecanoic acid; Hexadecanoic acid, 16-iodo- |
InChIKey | RNTWMPKPEATMJA-UHFFFAOYSA-N |
The development of radioiodinated fatty acids emerged in the 1970s as a strategy to non-invasively image cardiac metabolism. Early work focused on ω-iodinated fatty acids like IHDA due to their structural analogy to natural substrates (e.g., palmitic acid). A landmark 1977 study demonstrated the synthesis of 123I-16-iodo-9-hexadecenoic acid—an unsaturated variant of IHDA—via iodination of hexadecynoic acid precursors using Na123I under oxidative conditions [3] [5]. This radiotracer (123I-IHDA) was engineered for optimal myocardial uptake and gamma-camera detection. Subsequent research in the 1980s revealed that saturated analogs like 123I-16-iodohexadecanoic acid exhibited superior myocardial retention compared to branched-chain or phenyl-substituted alternatives, attributed to efficient mitochondrial β-oxidation [6]. The choice of iodine-123 (half-life: 13.2 hours; γ-emission: 159 keV) balanced imaging practicality with metabolic stability, enabling clinical translation.
Table 2: Key Radiolabeled Analogs of IHDA for Cardiac Imaging
Radiotracer | Key Structural Feature | Primary Application |
---|---|---|
123I-16-Iodohexadecanoic acid | Saturated C16 chain, terminal I | Myocardial β-oxidation tracking |
123I-16-Iodo-9-hexadecenoic acid | Unsaturated (Δ9 bond), terminal I | Perfusion/metabolism studies |
123I-16-Iodo-3-methylhexadecanoic acid (MIHA) | β-methyl-branched chain | Viability assessment |
Metabolic Pathway Specificity
IHDA’s metabolic fate mirrors endogenous long-chain fatty acids. Upon cellular uptake, it undergoes activation to acyl-CoA and enters one of two pathways:
A 1985 isolated rat heart study demonstrated that glucose availability directly modulates IHDA metabolism: Perfusion with 11 mM glucose increased esterified IHDA in triglycerides and polar lipids by >40% while suppressing oxidative breakdown [2]. This metabolic flexibility allows IHDA to report on substrate shifts in ischemia or diabetes.
Tracer Kinetics and Imaging Validation
IHDA’s kinetics enable quantitative modeling of cardiac metabolism. External gamma-camera detection captures a biphasic time-activity curve:
A validated four-compartment mathematical model dissects these phases into vascular, free fatty acid, esterified, and iodide pools [7]. This model accurately quantifies metabolic perturbations—e.g., insulin increases IHDA esterification by 25%—and correlates with biochemical assays of intracellular fractions [7].
Clinical Applications in Ischemic Heart Disease
IHDA derivatives like 123I-16-iodo-3-methylhexadecanoic acid (MIHA) overcome rapid oxidation by blocking β-oxidation. In recent myocardial infarction:
Table 3: Metabolic Pathways of IHDA in Cardiac Myocytes
Pathway | Metabolite Fate | Influencing Factors | Detection Method |
---|---|---|---|
β-Oxidation | Iodide release into effluents | Low glucose; high oxygen | Effluent hydrophilic phase |
Esterification | Incorporation into TG/phospholipids | High glucose; insulin | Organic fraction extraction |
Trapped intermediates | Polar metabolites in mitochondria | Ischemia; impaired oxidation | Subcellular fractionation |
IHDA remains a pivotal tool for probing cardiac metabolism, bridging biochemical specificity with clinical imaging pragmatism. Its derivatives continue to refine viability assessment, offering gamma-camera alternatives to PET-based techniques.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1